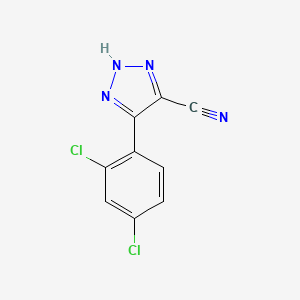
5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-二氯苯基)-2H-1,2,3-三唑-4-腈: 是一种属于三唑类化学化合物,三唑是一种含有三个氮原子的五元杂环化合物。这种特殊的化合物以三唑环上连接的二氯苯基和氰基为特征。
准备方法
合成路线及反应条件: 5-(2,4-二氯苯基)-2H-1,2,3-三唑-4-腈的合成通常涉及在受控条件下适当前体的环化。一种常见的方法是 2,4-二氯苯腈与叠氮化钠在铜催化剂存在下反应。该反应通过形成中间叠氮化物进行,然后进行环化形成三唑环。
工业生产方法: 在工业环境中,可以使用连续流动微反应器系统来扩大这种化合物的生产规模。这些系统具有反应效率提高、产率提高以及对反应条件控制更好的优点。 例如,类似化合物的硝化过程已经在连续流动微反应器中得到优化,实现了高产率和高效的传质 .
化学反应分析
反应类型: 5-(2,4-二氯苯基)-2H-1,2,3-三唑-4-腈可以进行多种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,生成相应的氧化物。
还原: 可以使用还原剂(如氢化铝锂)进行还原反应,生成还原衍生物。
取代: 二氯苯基可以进行亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 无水溶剂中的氢化铝锂或硼氢化钠。
取代: 在碱(如氢氧化钠)存在下,胺或硫醇等亲核试剂。
主要生成产物:
氧化: 形成三唑氧化物。
还原: 形成具有还原官能团的三唑衍生物。
取代: 形成具有各种官能团的取代三唑化合物。
科学研究应用
化学: 在化学中,5-(2,4-二氯苯基)-2H-1,2,3-三唑-4-腈被用作合成更复杂分子的砌块。
生物学: 该化合物因其潜在的抗菌和抗真菌特性,在生物学研究中显示出希望。 它正在被研究用于抑制某些病原体的生长,使其成为开发新型抗菌剂的候选者 .
医药: 在药物化学中,三唑衍生物以其药理活性而闻名。 5-(2,4-二氯苯基)-2H-1,2,3-三唑-4-腈正在被研究作为一种潜在的抗癌剂,研究重点在于其诱导癌细胞凋亡的能力 .
工业: 该化合物也用于开发农用化学品,例如除草剂和杀菌剂。 其独特的化学结构允许设计对农业害虫具有特定活性的化合物 .
作用机制
5-(2,4-二氯苯基)-2H-1,2,3-三唑-4-腈的作用机制涉及它与特定分子靶标的相互作用。在生物系统中,它被认为抑制参与必需细胞成分生物合成的关键酶。 例如,在抗菌应用中,该化合物可能会抑制负责细胞壁合成的酶,导致细胞死亡 .
相似化合物的比较
类似化合物:
- 5-(2,4-二氯苯基)-1H-吡唑
- 4-(2,4-二氯苯基)-1H-吡唑
- 3-(2,4-二氯苯基)-1H-吡唑-5-胺
比较: 与这些类似化合物相比,5-(2,4-二氯苯基)-2H-1,2,3-三唑-4-腈由于三唑环的存在而表现出独特的性质。这种环状结构赋予不同的电子和空间特征,影响其反应性和生物活性。
属性
分子式 |
C9H4Cl2N4 |
|---|---|
分子量 |
239.06 g/mol |
IUPAC 名称 |
5-(2,4-dichlorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-1-2-6(7(11)3-5)9-8(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
InChI 键 |
OEJBGTSORNMAFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)


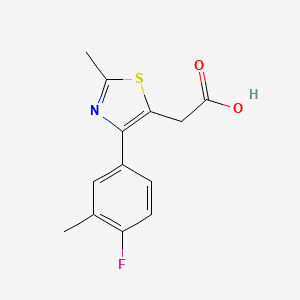
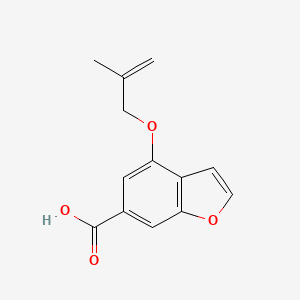
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
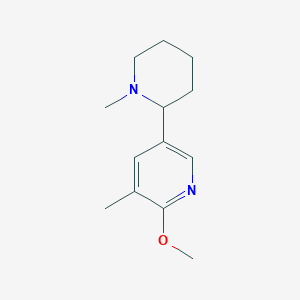
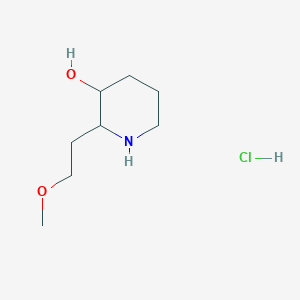

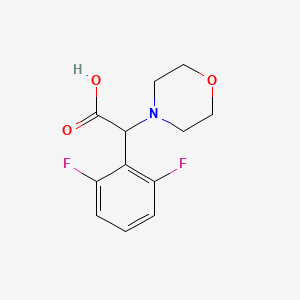
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)


